Pentane Pentane Pentane (n-pentane), a hydrocarbon, is a colorless liquid having 3 structural isomeric forms. It is a promising solvent for the dissolution of oils, fats and resins. Its hydroisomerization using a nanocrystalline beta (BEA) zeolite has been proposed. It has been reported as one of the products formed from the peroxidation of unsaturated fatty acid. It isomerizes to iso-pentane in the presence of ZSM-5 (Zeolite Socony Mobil-5) zeolite catalysts under hydrogen and nitrogen atmosphere.
Pentane (n-pentane) undergoes hydroisomerization in the presence of a nanocrystalline beta (BEA) zeolite. It isomerizes to iso-pentane in the presence of ZSM-5 (Zeolite Socony Mobil-5) zeolite catalysts under hydrogen and nitrogen atmosphere. Platinum catalysts when supported on sulfated zirconia-based solid superacids, promotes chemisorption and effective combustion of pentane.
Pentane (n-pentane) is a hydrocarbon. Its hydroisomerization using a nanocrystalline beta (BEA) zeolite has been proposed. It has been reported as one of the products formed from the peroxidation of unsaturated fatty acid.
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Pentane, a linear aliphatic hydrocarbon, is one of the main constituents of light straight-run (LSR) gasoline fraction in crude oils. Its isomerization can improve the octane number of gasoline. This has led to the development of a number of metal catalysts, which can effectively isomerize n-pentane to iso-pentane.
, also known as N-pentane or CH3-[CH2]3-CH3, belongs to the class of organic compounds known as alkanes. These are acyclic branched or unbranched hydrocarbons having the general formula CnH2n+2, and therefore consisting entirely of hydrogen atoms and saturated carbon atoms. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in feces. Within the cell, is primarily located in the membrane (predicted from logP). exists in all eukaryotes, ranging from yeast to humans. is an alkane tasting compound that can be found in alcoholic beverages, kohlrabi, and soy bean. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
Pentane is a straight chain alkane consisting of 5 carbon atoms. It has a role as a non-polar solvent and a refrigerant. It is a volatile organic compound and an alkane.
N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57°F. Boiling point 97°F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air.
Brand Name: Vulcanchem
CAS No.: 109-66-0
VCID: VC21191975
InChI: InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3
SMILES: CCCCC
Molecular Formula: C5H12
CH3(CH2)3CH3
C5H12
Molecular Weight: 72.15 g/mol

Pentane

CAS No.: 109-66-0

Cat. No.: VC21191975

Molecular Formula: C5H12
CH3(CH2)3CH3
C5H12

Molecular Weight: 72.15 g/mol

* For research use only. Not for human or veterinary use.

Pentane - 109-66-0

Specification

CAS No. 109-66-0
Molecular Formula C5H12
CH3(CH2)3CH3
C5H12
Molecular Weight 72.15 g/mol
IUPAC Name pentane
Standard InChI InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3
Standard InChI Key OFBQJSOFQDEBGM-UHFFFAOYSA-N
SMILES CCCCC
Canonical SMILES CCCCC
Boiling Point 97 °F at 760 mm Hg (NTP, 1992)
36.0 °C
36.06 °C
36 °C
97°F
Colorform Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel].
Flash Point -57 °F (NTP, 1992)
<-40 °F (-40 °C) (Closed cup)
-49 °C c.c.
-57°F
Melting Point -202 °F (NTP, 1992)
-129.7 °C
Fp -129 °
-129.67 °C
-129°C
-129 °C
-202°F

Introduction

Fundamental Characteristics of Pentane

Pentane is an alkane with the molecular formula C₅H₁₂, consisting of five carbon atoms bonded together with twelve hydrogen atoms. The linear formula of pentane is CH₃(CH₂)₃CH₃ . This colorless liquid has an odor similar to petroleum and is less dense than water, making it insoluble in aqueous solutions .

Pentane is also known by alternative names such as quintane and n-pentane. The rotatable bond count of pentane is 2, which contributes to its molecular flexibility . The straight-chain structure of n-pentane represents the most common configuration of this compound, though several isomeric forms exist with the same molecular formula but different structural arrangements .

Physical and Chemical Properties

Pentane exhibits properties similar to other alkanes in its vicinity, such as butane and hexane. Its low boiling point and non-polar nature contribute to its widespread use as a solvent and in various industrial applications.

Physical Properties

The following table summarizes the key physical properties of pentane:

PropertyValueReference
IUPAC namePentane
Molecular formulaC₅H₁₂
Molecular mass72.15 g/mol
Melting point-130 to -129.1°C
Boiling point35.9 to 36.3°C
Density0.626 g/mL at 25°C
AppearanceColorless liquid
OdorSimilar to gasoline/petroleum
Refractive index1.358 at 20°C
Vapor density2.48 (vs air)
Vapor pressure26.98 psi at 55°C
Flash point-57°F (-49.4°C)
Autoignition temperature500°F (260°C)
Water solubilityInsoluble

Viscosity Data

The viscosity of pentane varies with temperature, as shown in the following table:

Temperature (°C)Dynamic Viscosity (mPa·s)Density (g/cm³)
00.273-0.2890.6460
200.240-
250.214-
300.205-0.2200.6160
500.173-
750.140-
1000.115-

Surface Tension

The surface tension of pentane also varies with temperature:

Temperature (°C)Surface Tension (dyn/cm)
018.16
1017.03
2015.82
3014.73
4013.66

Thermodynamic Properties

Thermodynamic properties of pentane are critical for understanding its behavior in various chemical processes and applications, particularly in heat transfer systems and refrigeration cycles.

Phase Behavior

PropertyValue
Triple point143.46 K (-128.69°C), 0.076 Pa
Critical point469.8 K (196.7°C), 3360 kPa

Enthalpy and Entropy Changes

PropertyValue
Standard enthalpy change of fusion, ΔfusH8.4 kJ/mol
Standard entropy change of fusion, ΔfusS58.5 J/(mol·K)
Standard enthalpy change of vaporization, ΔvapH26.200 kJ/mol at 25°C, 25.79 kJ/mol at 36.1°C
Standard entropy change of vaporization, ΔvapS87.88 J/(mol·K) at 25°C

Formation and Combustion Values

PropertyValue
Standard enthalpy change of formation, ΔfH (liquid)-173.5 kJ/mol
Standard molar entropy, S (liquid)263.47 J/(mol·K)
Enthalpy of combustion, ΔcH (liquid)-3509 kJ/mol
Standard enthalpy change of formation, ΔfH (gas)-146.8 kJ/mol
Standard molar entropy, S (gas)347.82 J/(mol·K)
Enthalpy of combustion, ΔcH (gas)-3535 kJ/mol
Heat capacity, cp (liquid)167.19 J/(mol·K) at 25°C
Heat capacity, cp (gas)120.07 J/(mol·K) at 25°C

Vapor Pressure Data

The vapor pressure of liquid pentane at different temperatures:

Pressure (mm Hg)Temperature (°C)
1-76.6
10-50.1
40-29.2
100-12.6
40018.5
76036.1
152058.0
380092.4
7600124.7
15200164.3

Production Methods

The production of pentane involves several methods, with extraction from natural resources being the most common industrial approach.

Extraction from Natural Gas and Petroleum

Pentane is primarily obtained through the processing of natural gas and the refining of petroleum. The extraction process typically involves:

  • Heating and vaporizing crude oil

  • Fractional distillation of the vapor

  • Collection of the pentane fraction based on its boiling point

This traditional extraction method remains the most economically viable approach for large-scale production of pentane.

Alternative Production Methods

A Chinese patent describes an innovative method for producing pentane from C5 components after etherification:

  • Mixing C5 components after etherification with hydrogen

  • Feeding the mixture to a fixed bed catalyst bed layer with Ni/diatomite catalyst (10-50% Ni by weight)

  • Performing hydrogenation

  • Feeding the hydrogenation product to a strong-acid cation exchange resin fixed bed at 10-40°C to remove residual unsaturated hydrocarbons

This method offers advantages including lower raw material costs, simplified production processes, and reduced energy consumption.

Biosynthetic Production

Recent research has explored biological pathways for pentane production:

Researchers have demonstrated heterologous production of pentane in the oleaginous yeast Yarrowia lipolytica. This pathway utilizes a soybean lipoxygenase enzyme to cleave linoleic acid, producing pentane and a tridecadienoic acid byproduct. Initial expression yielded 1.56 mg/L pentane, with subsequent optimization increasing production to 4.98 mg/L .

This represents the first reported microbial production of pentane and demonstrates the potential for biosynthetic production of short-chain alkanes in model cellular hosts.

Industrial and Laboratory Applications

Pentane has found numerous applications across various industries due to its unique properties and relatively low cost.

Production of Polystyrene Foam

Pentane serves as a primary blowing agent in the production of expandable polystyrene (EPS) foam, which is widely used in insulation and packaging applications . As the foam is heated, pentane vaporizes, creating the characteristic cellular structure of polystyrene foam products.

Fuel Applications

Isopentane, obtained through acid-catalyzed isomerization of n-pentane, is a valuable component in high-octane fuels and aviation gasoline. Its low boiling point and favorable combustion characteristics make it particularly suitable for these applications .

Laboratory Solvent

At room temperature, pentane exists as a volatile liquid and, being relatively inexpensive, is frequently employed as a laboratory solvent. Its non-polar nature makes it particularly useful for extracting lipids and other non-polar compounds .

Specialized Applications

Pentane finds use in several specialized applications:

  • It serves as a working medium in Rankine cycle systems for geothermal power stations

  • It's employed in liquid chromatography for analytical separations

  • It functions as a refrigerant due to its low boiling point

  • It's utilized as a solvent in the production of pesticides and other chemical compounds

  • It can be used in the extraction of essential oils

Recent Research Developments

Toxicological Studies

A subchronic inhalation toxicity study investigated the effects of n-pentane exposure in rats over 13 weeks. The experiment used controlled concentrations of 339.8, 1,540.6, and 6,917.1 ppm for low, middle, and high levels of exposure, respectively. Key findings included:

  • No treatment-related toxic signs or mortality were observed in any of the animals

  • Male rats in the 340 ppm group showed statistically significant increased body weight gain on days 83-90

  • White blood cell counts significantly increased in males in the low and middle dose groups

  • In females, white blood cell counts significantly decreased in the middle dose group

This research suggests that n-pentane has relatively low toxicity at the concentrations tested, though some hematological effects were observed .

Synthesis of Bicyclo[1.1.1]pentane Derivatives

Recent research has demonstrated large-scale synthesis of bicyclo[1.1.1]pentane derivatives using flow photochemical methods:

The process involves photochemical addition of propellane to diacetyl, allowing construction of the bicyclo[1.1.1]pentane (BCP) core on a 1 kg scale within a single day. The reaction is performed under irradiation with 365 nm light in a flow system, eliminating the need for mercury lamps and quartz vessels. Following this, haloform reaction of the formed diketone in batch afforded bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram amounts .

This development is significant for medicinal chemistry applications, as BCP-containing building blocks (including alcohols, acids, amines, trifluoroborates, and amino acids) can be derived from this process .

Alternative Production Methods

Researchers have explored the aqueous-phase catalytic process for pentane production from furfural, a biomass-derived compound:

The process involves hydrogenation/dehydration of furfural using Ni-based catalysts in water. The reaction pathways include:

  • Hydrogenation of furfural to intermediates such as furfuryl alcohol and tetrahydrofurfuryl alcohol on metal Ni active sites

  • Migration of intermediates to acid sites of the bifunctional catalyst for dehydration to alkenes

  • Subsequent hydrogenation to saturate C=C bonds, producing pentane

This approach represents a potential renewable pathway for pentane production from biomass resources.

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